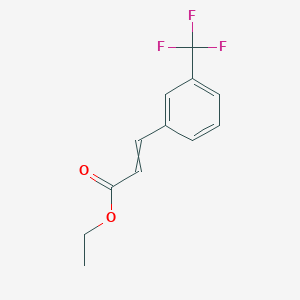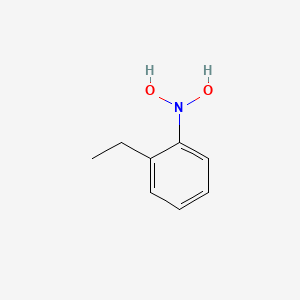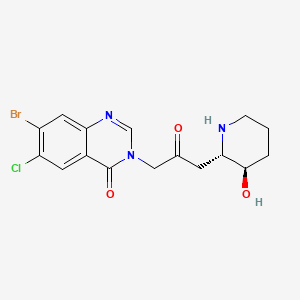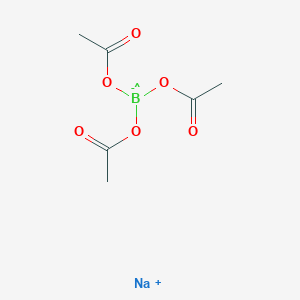
Z-(MeO)-Asp-OtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-(MeO)-Asp-OtBu, also known as Z-(Methoxy)-Aspartic acid tert-butyl ester, is a synthetic compound used in various chemical and biological research applications. This compound is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The this compound compound is characterized by the presence of a methoxy group and a tert-butyl ester group, which enhance its stability and reactivity in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-(MeO)-Asp-OtBu typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using a benzyloxycarbonyl (Z) group. This is followed by the introduction of a methoxy group at the β-position of the aspartic acid. The final step involves the esterification of the carboxyl group with tert-butyl alcohol to form the tert-butyl ester.
Protection of the Amino Group: The amino group of aspartic acid is protected using a benzyloxycarbonyl (Z) group in the presence of a base such as sodium hydroxide.
Introduction of Methoxy Group: The β-position of the aspartic acid is methoxylated using a methoxy reagent under controlled conditions.
Esterification: The carboxyl group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Z-(MeO)-Asp-OtBu undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Z-(MeO)-Asp-OtBu has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Z-(MeO)-Asp-OtBu involves its interaction with specific molecular targets and pathways. The methoxy group and tert-butyl ester group enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use.
Comparison with Similar Compounds
Z-(MeO)-Asp-OtBu can be compared with other similar compounds such as:
Z-Asp-OtBu: Lacks the methoxy group, making it less reactive in certain chemical reactions.
MeO-Asp-OtBu: Lacks the benzyloxycarbonyl (Z) group, affecting its stability and reactivity.
Z-(MeO)-Glu-OtBu: Contains a glutamic acid backbone instead of aspartic acid, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability and reactivity, making it a versatile compound in various research applications.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(20)13(10-14(19)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPJDIHTCANHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555083 |
Source


|
| Record name | 1-tert-Butyl 4-methyl N-[(benzyloxy)carbonyl]aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127605-37-2 |
Source


|
| Record name | 1-tert-Butyl 4-methyl N-[(benzyloxy)carbonyl]aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Tert-butoxy)carbonyl]amino}-3-[4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B7887383.png)
![5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B7887391.png)










![5-METHOXY-[1,1'-BIPHENYL]-2-AMINE](/img/structure/B7887496.png)
